REACTION_CXSMILES
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[C:1]1([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][Li]>C(OCC)C>[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
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|
Quantity
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1.43 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C=1C=NC=CC1
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Name
|
|
Quantity
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7.5 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
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|
Quantity
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7.33 mL
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Type
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reactant
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Smiles
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C[Li]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled (0° C.)
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Type
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CUSTOM
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Details
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quenched with distilled water (5 mL)
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Type
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EXTRACTION
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Details
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The reaction is then extracted with methylene chloride
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Type
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CUSTOM
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Details
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the organic layer isolated
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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the resulting residue purified by column chromatography (silica, 3:1 hexane: EtOAc)
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Name
|
|
Type
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product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC(=NC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |